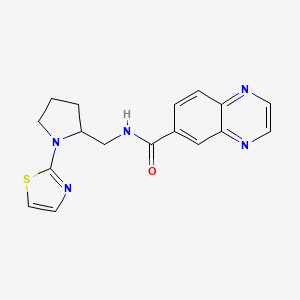![molecular formula C13H17N3O B2898946 [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1267681-55-9](/img/structure/B2898946.png)
[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides crucial information about its properties and reactivity. While the exact molecular structure of “[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is not available, related compounds such as 1-(4-tert-butylphenyl)ethanol have been studied . These studies provide insights into the potential structure of the requested compound.Scientific Research Applications
Corrosion Inhibition
This compound has been evaluated as a novel inhibitor for corrosion of carbon steel in acidic environments . Its efficacy in protecting metals from corrosion makes it valuable in industries where metal longevity is critical, such as in chemical processing , maritime applications , and oil and gas sectors.
Organic Synthesis
As an important raw material and intermediate, this compound is used in organic synthesis . Its structural features make it suitable for creating complex molecules, which are essential in pharmaceuticals, agrochemicals, and dyestuff production .
Pharmaceutical Applications
The structural analogs of this compound have been used in the design of drugs like Ebastine . Such compounds can be pivotal in creating medications that treat various conditions, including allergies and other immune-related disorders.
Computational Chemistry
The compound’s behavior in inhibiting corrosion has been studied using computational methods like Density Functional Theory (DFT) and Monte Carlo (MC) simulations . These studies help in understanding the molecular interactions and designing more efficient inhibitors.
Surface Morphology Studies
The impact of this compound on the surface morphology of metals has been investigated using techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) . These studies are essential for understanding how inhibitors work at a microscopic level.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol. These factors could include pH, temperature, presence of other compounds, and specific conditions within the body .
properties
IUPAC Name |
[1-(4-tert-butylphenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h4-8,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOVKFJBTZHUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Piperidin-4-yl)methyl]-1lambda6,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B2898864.png)

![2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2898866.png)


![4-{[(4-Methylbenzoyl)oxy]imino}-6,7-dihydro-1-benzofuran](/img/structure/B2898870.png)

![Methyl 3-acetylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2898873.png)
![3-(Trifluoromethyl)phenyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2898875.png)
![4-[(6-Bromo-4-phenylquinazolin-2-yl)amino]phenyl 4-phenylpiperazinyl ketone](/img/structure/B2898879.png)
![6-Methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2898880.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2898882.png)
![methyl 5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2898883.png)
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2898885.png)